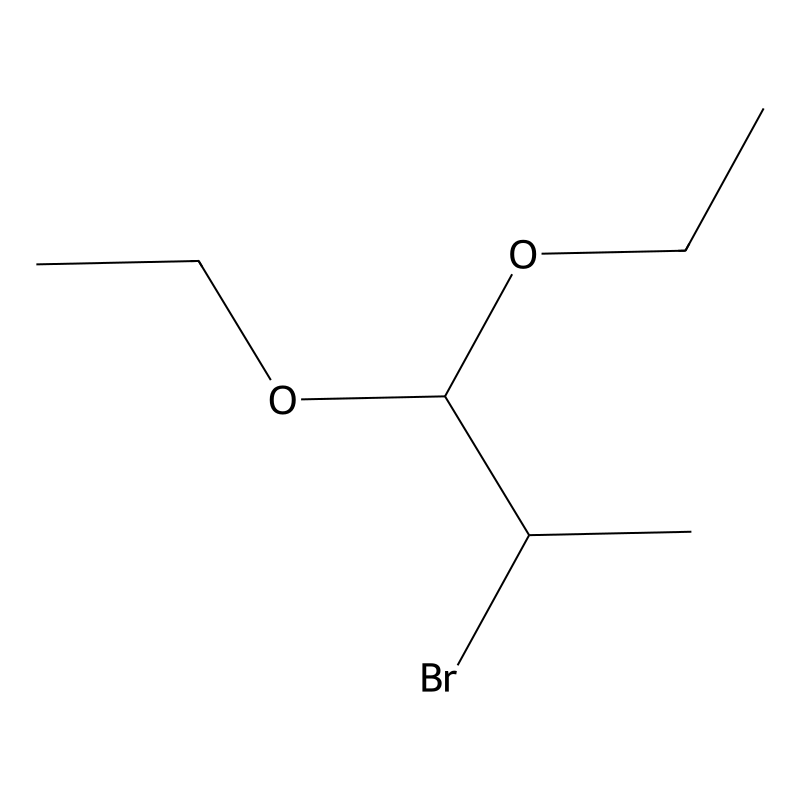2-Bromo-1,1-diethoxypropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Bromo-1,1-diethoxypropane, with the molecular formula CHBrO and a molecular weight of 197.070 g/mol, is an organic compound characterized by the presence of a bromine atom and two ethoxy groups attached to a propane backbone. This compound is often referred to as diethyl bromoacetaldehyde acetal and is utilized in various
Synthesis:
-Bromo-1,1-diethoxypropane is a versatile intermediate used in organic synthesis. Its synthesis can be achieved through various methods, including the reaction of propionaldehyde with diethyl acetal and hydrogen bromide. This reaction is documented in several scientific publications, such as a patent by Eastman Kodak Company.
Precursor for Aldehydes and Ketones:
Due to the presence of a reactive bromine atom and two protected ethoxy groups, 2-bromo-1,1-diethoxypropane serves as a valuable precursor for the synthesis of various aldehydes and ketones. The bromine atom can be readily substituted with different nucleophiles, such as organometallic reagents or Grignard reagents, to form new carbon-carbon bonds. Subsequent hydrolysis of the acetal groups then leads to the desired carbonyl compounds. This strategy is described in numerous research articles, for example, a study published in the Journal of the American Chemical Society demonstrates the synthesis of various α,β-unsaturated aldehydes using 2-bromo-1,1-diethoxypropane [].
Building Block for Complex Molecules:
The ability to manipulate the bromine atom and the acetal groups makes 2-bromo-1,1-diethoxypropane a valuable building block for the construction of more complex molecules. This functionality allows for the introduction of various functional groups and chain extensions, enabling the synthesis of diverse organic structures. An example of this application is reported in a publication in the Tetrahedron Letters journal, where the compound is used as a key intermediate in the synthesis of biologically active heterocycles [].
- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles through either or mechanisms, depending on the reaction conditions and the nature of the nucleophile. In reactions, the formation of a carbocation intermediate occurs, while involves a direct displacement mechanism .
- Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions leading to the formation of alkenes. This typically occurs when strong bases are used, facilitating the removal of the bromine atom along with a hydrogen atom from an adjacent carbon.
Several synthesis methods for 2-Bromo-1,1-diethoxypropane have been reported:
- Bromination of Acetaldehyde Diethyl Acetal: This method involves treating diethyl acetal of acetaldehyde with bromine under controlled conditions to yield 2-bromo-1,1-diethoxypropane. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to minimize side reactions .
- Alkylation Reactions: Another approach includes alkylating 1,1-diethoxypropane with a suitable brominating agent. This method can be optimized by varying the reaction conditions (temperature, solvent) to enhance yield and selectivity.
2-Bromo-1,1-diethoxypropane finds applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those involving acetal formations.
- Chemical Research: Used in laboratories for studying reaction mechanisms involving nucleophilic substitutions and eliminations.
Several compounds share structural similarities with 2-Bromo-1,1-diethoxypropane. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Bromo-1,1-dimethoxyethane | CHBrO | 0.83 |
| 2-Bromopropionaldehyde diethyl acetal | CHBrO | 0.67 |
| 3-Bromo-1,1-dimethoxypropane | CHBrO | 0.71 |
| 2-(3-Bromopropoxy)-tetrahydro-2H-pyran | CHBrO | 0.77 |
These compounds exhibit varying degrees of similarity based on structural features such as the presence of bromine atoms and ether functionalities. The unique combination of two ethoxy groups in 2-Bromo-1,1-diethoxypropane distinguishes it from other brominated ethers and acetals.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








